![molecular formula C7H11NO5S B6603222 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid CAS No. 26924-28-7](/img/structure/B6603222.png)

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

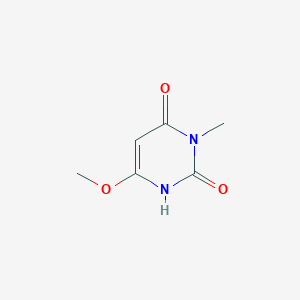

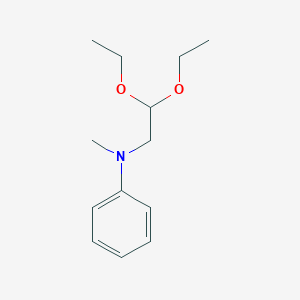

“3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid” is a chemical compound with the CAS Number: 26924-28-7 . It has a molecular weight of 221.23 . The compound is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for the compound is1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is an oil-like substance that is stored at room temperature . It has a molecular weight of 221.23 .Applications De Recherche Scientifique

Biological Activities of Derivatized D-glucans

D-Glucans, when chemically modified through derivatization processes such as sulfonylation and carboxymethylation (which relates to the carboxymethyl group in the compound ), show altered biological activities. These modifications can enhance their solubility and, consequently, their biological functions, including anticoagulant, antitumor, antioxidant, and antiviral activities. This suggests that derivatized compounds bearing similarities to "3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid" could potentially have varied and significant biological applications (Kagimura et al., 2015).

Microbial Degradation of Chemicals

The environmental degradation and transformation of polyfluoroalkyl chemicals, which contain functional groups similar to those in the compound of interest, have been studied extensively. These studies highlight the environmental fate, degradation pathways, and the formation of degradation products of such chemicals. Insights from these studies can be leveraged to understand the environmental impact and degradation mechanisms of "this compound" and similar compounds (Liu & Avendaño, 2013).

Metal Sulphide Precipitation

Research on metal sulphide precipitation, which involves chemical reactions with sulphide groups similar to the sulfanyl group in the compound of interest, can provide insights into potential applications in metal recovery and environmental remediation. These processes are crucial in various industrial and environmental contexts, suggesting potential industrial applications of compounds with sulfanyl functionalities (Lewis, 2010).

Biomedical Applications of Carboxymethyl Chitosans

Carboxymethyl chitosan, with enhanced biological properties over chitosan due to carboxymethylation, has a wide range of biomedical applications, including drug delivery, bioimaging, and as biomaterials for tissue engineering. This highlights the potential biomedical relevance of chemically modified compounds, such as "this compound", in similar applications (Upadhyaya et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other sulfanyl-acetamido compounds, it may interact with its targets through the formation of disulfide bonds, which can lead to changes in protein structure and function .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Analyse Biochimique

Biochemical Properties

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the hydrolysis of carboxymethyl cellulose, such as endoglucanases CelZ and CelY from Erwinia chrysanthemi . These interactions are essential for the compound’s role in various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydrolysis of cellulose into soluble sugars, which is crucial for cellular energy production . This compound’s role in these processes highlights its importance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with endoglucanases CelZ and CelY, for instance, enhances the hydrolysis of carboxymethyl cellulose, demonstrating its role in enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can cause respiratory distress and other adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its role in the hydrolysis of cellulose highlights its involvement in carbohydrate metabolism . These interactions are essential for maintaining cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding these mechanisms is vital for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . This localization is crucial for the compound’s role in cellular processes and overall biochemical activity.

Propriétés

IUPAC Name |

2-acetamido-3-(carboxymethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNOXBGFQQNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)

![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)

![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)